N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a phenylethyl group, and a m-tolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-phenylethylamine with dimethylamine in the presence of a suitable catalyst to form the intermediate N-(2-(dimethylamino)-2-phenylethyl)amine.
Acylation: The intermediate is then subjected to acylation using m-tolylacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with different functional groups.
Scientific Research Applications
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-phenylethyl)-2-(p-tolyl)acetamide
- N-(2-(dimethylamino)-2-phenylethyl)-2-(o-tolyl)acetamide
- N-(2-(dimethylamino)-2-phenylethyl)-2-(phenyl)acetamide
Uniqueness
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its ortho and para isomers. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-8-7-9-16(12-15)13-19(22)20-14-18(21(2)3)17-10-5-4-6-11-17/h4-12,18H,13-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOACLXSQKQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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